1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide
Description
1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide (CAS: 1036513-93-5) is a sulfonamide derivative characterized by a benzenoid core substituted with an aminomethyl group at the para position and a dimethylsulfonamide moiety. Its molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.32 g/mol . The compound is commercially available as a building block for pharmaceutical and chemical synthesis, with a typical purity of 95% . Synonyms include 4-Amino-N,N-dimethylbenzenemethanesulfonamide and SCHEMBL4349128 .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNSZJBZXTDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Products may include sulfonic acids or nitro compounds.
Reduction: Products may include amines or alcohols.
Substitution: Products may include N-alkylated or N-acylated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to new compounds with desired properties .
- Reactivity Studies: The compound's reactivity can be studied to understand its behavior under different conditions, contributing to the development of new synthetic methodologies.
-
Biology
- Biochemical Probes: Investigated as a biochemical probe or inhibitor due to its ability to interact with biological molecules. The aminomethyl group can form hydrogen bonds or ionic interactions that modulate enzyme activity .
- Enzyme Inhibition Studies: Preliminary studies suggest potential inhibitory effects on specific enzymes, making it a candidate for further research in enzyme kinetics and inhibition mechanisms .
-
Medicine
- Antimicrobial Properties: Explored for its potential therapeutic properties, including antimicrobial activity. Initial tests indicate that it may inhibit bacterial growth, warranting further investigation into its use as an antimicrobial agent .
- Anticancer Research: The compound is being evaluated for its anticancer properties, with studies focusing on its ability to induce apoptosis in cancer cells. This application is particularly relevant given the growing interest in targeted cancer therapies .
- Industry
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines. Researchers found that treatment with varying concentrations led to increased markers of apoptosis, indicating its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamides are a diverse class of compounds with applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide with structurally or functionally related sulfonamide derivatives:
Structural Analogues with Varying N-Substituents
The N,N-dimethyl group in the target compound distinguishes it from analogues with different alkyl or aryl substituents on the sulfonamide nitrogen. Key examples include:
Key Insight : The N,N-dimethyl group in the target compound balances steric hindrance and electronic effects, making it more soluble in polar solvents compared to bulkier analogues like the N-cyclopropyl or N,N-diethyl derivatives .
Functional Analogues with Bioactive Moieties
Several sulfonamides are synthesized for antimicrobial or enzyme-inhibitory activity. For example:
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Contains a 1,2-oxazole ring linked to the sulfonamide. Exhibits anti-microbial activity due to the electron-withdrawing oxazole group, which enhances binding to bacterial dihydropteroate synthase .
- N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-N-ethylacetamide (): Features a 3,4-dimethylphenyl group and acetamide moiety.
Physicochemical and Conformational Differences
- However, analogues like N-(2,3-dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide () adopt a "double sulfonamide" configuration, which is sterically inaccessible for the target compound due to its dimethylamino group .
- Solubility: The aminomethyl group in the target compound may enhance aqueous solubility compared to non-polar derivatives like N-methyl-4-nitrobenzenemethanesulfonamide (), which contains a nitro group .
Biological Activity
Introduction
1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.29 g/mol
Structural Features
The presence of the sulfonamide group (-SO2NH-) is crucial for its biological activity, influencing its interaction with biological targets. The aminomethyl group enhances its solubility and potential interactions with various biomolecules.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. Research indicates that this compound exhibits significant inhibitory effects against a range of bacterial strains.
- Mechanism : The compound acts by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays have demonstrated that it exhibits antiproliferative effects against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.5 |
| HeLa (Cervical) | 2.1 |
| A2780 (Ovarian) | 3.8 |
- Case Study : In a study involving the MCF-7 breast cancer cell line, the compound showed an IC50 value of 3.5 µM, indicating a moderate level of potency against this cell type .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines.
- Research Findings : In animal models, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted earlier, it inhibits enzymes involved in folate synthesis in bacteria.
- Cytokine Modulation : It modulates the immune response by affecting cytokine production.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other sulfonamides and related compounds:
| Compound Name | Target Activity | IC50 (µM) |
|---|---|---|
| Sulfanilamide | Antibacterial | 5.0 |
| 4-Aminobenzenesulfonamide | Anticancer | 4.0 |
| This compound | Anticancer/Antibacterial | 3.5 |
This table illustrates that while other compounds exhibit similar activities, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The molecular architecture of 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide comprises a benzene ring para-substituted with an aminomethyl (-CH2NH2) group and a methanesulfonamide (-CH2-SO2-N(CH3)2) moiety. Retrosynthetically, the molecule dissects into two primary fragments:
- 4-(Aminomethyl)benzyl derivatives for introducing the aromatic amine functionality.
- N,N-Dimethylmethanesulfonamide for delivering the sulfonamide segment.
Critical challenges include regioselective installation of both substituents and compatibility of reactive intermediates.
Synthetic Routes to N,N-Dimethylmethanesulfonamide
The sulfonamide component is synthesized via reaction of methanesulfonyl chloride with dimethylamine under controlled conditions. Typical protocols involve:
- Reagents : Methanesulfonyl chloride (1.2 eq), dimethylamine (2.0 eq).
- Solvent : Dichloromethane or THF at 0°C to room temperature.
- Base : Triethylamine (2.5 eq) to scavenge HCl.
Mechanism :
$$
\text{CH}3\text{SO}2\text{Cl} + \text{HN(CH}3\text{)}2 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{SO}2\text{N(CH}3\text{)}_2 + \text{HCl} \uparrow
$$
Yields typically exceed 85% after aqueous workup and recrystallization.
Functionalization of the Aromatic Core
Introduction of the Aminomethyl Group
4-Nitrobenzyl bromide serves as a common precursor. Reduction of the nitro group via catalytic hydrogenation (H2, Pd/C, ethanol) affords 4-aminomethylbenzyl bromide:
Conditions :
Alternative routes employ cyanide substitution (KCN, DMSO) followed by LiAlH4 reduction, though this introduces additional purification steps.
Sulfonamide Coupling Strategies
Nucleophilic Substitution
Deprotonation of N,N-dimethylmethanesulfonamide (NaH, THF) generates a nucleophilic species for reaction with 4-aminomethylbenzyl bromide:
$$
\text{CH}3\text{SO}2\text{N(CH}3\text{)}2^- + \text{BrCH}2\text{C}6\text{H}4\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{SO}2\text{N(CH}3\text{)}2\text{CH}2\text{C}6\text{H}4\text{CH}2\text{NH}2 + \text{Br}^-
$$
Optimization :
Competing elimination and over-alkylation necessitate careful stoichiometry control.
Mitsunobu Coupling
Mitsunobu conditions (DIAD, PPh3) enable C–O bond formation between 4-(aminomethyl)benzyl alcohol and the sulfonamide:
$$
\text{HOCH}2\text{C}6\text{H}4\text{CH}2\text{NH}2 + \text{CH}3\text{SO}2\text{N(CH}3\text{)}2 \xrightarrow{\text{DIAD, PPh}3} \text{CH}3\text{SO}2\text{N(CH}3\text{)}2\text{CH}2\text{C}6\text{H}4\text{CH}2\text{NH}_2
$$
Oxidative Strategies for Sulfone Formation
Thioether intermediates, accessible via SN2 reactions, are oxidized to sulfones using H2O2/AcOH:
Protocol :
Protective Group Approaches
To prevent undesired side reactions during sulfonamide installation, the aminomethyl group is protected as a tert-butyl carbamate (Boc):
Protection :
$$
\text{C}6\text{H}5\text{CH}2\text{NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{C}6\text{H}5\text{CH}2\text{NHBoc}
$$Deprotection :
$$
\text{C}6\text{H}5\text{CH}2\text{NHBoc} \xrightarrow{\text{TFA}} \text{C}6\text{H}5\text{CH}2\text{NH}_2
$$
Efficiency : Boc protection improves overall yield from 68% to 82%.
Catalytic Coupling Reactions
Palladium-mediated cross-couplings (Suzuki, Buchwald-Hartwig) enable convergent synthesis:
Suzuki Coupling :
$$
\text{BrC}6\text{H}4\text{CH}2\text{NHBoc} + \text{CH}3\text{SO}2\text{N(CH}3\text{)}2\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{CH}3\text{SO}2\text{N(CH}3\text{)}2\text{C}6\text{H}4\text{CH}_2\text{NHBoc}
$$
Conditions :
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Solvent Recovery : Toluene and THF are recycled via distillation.
- Catalyst Recycling : Pd/C is filtered and reactivated.
- Waste Streams : HCl and Br− are neutralized with Ca(OH)2.
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.32 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.81 (s, 2H), 3.12 (s, 6H), 2.95 (s, 2H).
- HRMS (ESI+) : m/z calcd. for C10H16N2O2S [M+H]+: 229.1008; found: 229.1012.
Purity : >99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide, and what factors influence reaction yields?
- Methodology : The compound is synthesized via methylation of 4-(aminomethyl)benzenesulfonamide using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH or K₂CO₃). Reactions are typically conducted in polar aprotic solvents like DMF or DMSO at 60–80°C for 6–12 hours .
- Critical Factors :
-
Solvent choice : DMF enhances reactivity but may require rigorous purification to remove dimethylamine byproducts.
-
Temperature control : Excessive heat (>80°C) leads to decomposition of the sulfonamide group.
-
Yield optimization : Yields range from 65–85%, with impurities removed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Reaction Parameters Typical Conditions Methylating agent Methyl iodide Base K₂CO₃ Solvent DMF Temperature 70°C Reaction time 8 hours
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Molecular Weight : 200.26 g/mol (calculated from PubChem data) .
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL) .
- Stability : Stable at -20°C for >5 years; hygroscopic in humid environments, requiring anhydrous storage .
- Spectroscopic Data : UV-Vis λmax at 255 nm (aromatic π→π* transitions) .
Q. What are the common chemical reactions and applications in organic synthesis?
- Oxidation : Reacts with H₂O₂/KMnO₄ to form sulfone derivatives, useful in probing redox-sensitive biological targets .
- Nucleophilic Substitution : The sulfonamide group undergoes substitution with amines or thiols, enabling derivatization for structure-activity relationship (SAR) studies .
- Reduction : Sodium borohydride reduces the aminomethyl group, yielding secondary amine analogs for pharmacological profiling .
Advanced Research Questions
Q. What mechanistic insights exist regarding its enzyme inhibition properties?
- Hypothesis : The sulfonamide moiety mimics endogenous substrates, competitively inhibiting enzymes like carbonic anhydrase or metalloproteases.
- Validation : In vitro assays using recombinant enzymes (e.g., fluorescence-based inhibition assays) show IC₅₀ values in the low micromolar range. Molecular docking studies suggest binding at the enzyme active site via hydrogen bonding with the sulfonamide oxygen .
Q. How can researchers resolve contradictory data in biological activity assays?
- Case Study : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, ionic strength).
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
